molecular formula C12H17N B145979 4-Benzylpiperidine CAS No. 31252-42-3

4-Benzylpiperidine

Cat. No.: B145979
CAS No.: 31252-42-3
M. Wt: 175.27 g/mol
InChI Key: ABGXADJDTPFFSZ-UHFFFAOYSA-N
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Description

4-Benzylpiperidine (CAS 31252-42-3) is a piperidine derivative with a benzyl group attached to the fourth carbon of the piperidine ring. Its molecular formula is C₁₂H₁₇N, and it exhibits a boiling point of 424.20 K at 2.30 kPa . This compound has garnered significant interest in pharmaceutical research due to its versatile pharmacological properties, including:

  • Neurotransmitter Reuptake Inhibition: Acts as a scaffold for dual serotonin/norepinephrine reuptake inhibitors (SNRIs) and triple reuptake inhibitors (TRIs) targeting serotonin (SERT), norepinephrine (NET), and dopamine transporters (DAT) .
  • Transdermal Drug Delivery: Formulated into drug-in-adhesive matrix patches for sustained release in treating cocaine-use disorder and ADHD, leveraging its solubility in polyisobutylene (PIB) and silicone adhesives .
  • Enzyme Inhibition: Derivatives show activity against butyrylcholinesterase (BuChE) and α-glucosidase, with implications for Alzheimer’s disease and diabetes management .

Preparation Methods

Catalytic Hydrogenation of 4-Cyanopyridine Derivatives

Reaction Overview

The most common synthetic route to 4-benzylpiperidine involves the catalytic hydrogenation of 4-cyanopyridine derivatives. This method leverages the reduction of both the pyridine ring and the nitrile group to yield the target compound . The process typically follows two stages:

  • Benzylation of 4-cyanopyridine : Reaction with toluene or benzyl halides introduces the benzyl group at the 4-position of the pyridine ring.

  • Catalytic hydrogenation : The pyridine ring is reduced to a piperidine structure under high-pressure hydrogenation conditions.

Step 1: Synthesis of 4-Benzylpyridine

4-Cyanopyridine undergoes benzylation via Friedel-Crafts alkylation or nucleophilic substitution. For example, reacting 4-cyanopyridine with benzyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) yields 4-benzylpyridine .

Step 2: Hydrogenation to this compound

The intermediate 4-benzylpyridine is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) or rhodium catalysts under high-pressure hydrogen (3–5 atm) at 80–120°C . This step reduces both the aromatic pyridine ring to a saturated piperidine and the nitrile group to an amine:

4-Benzylpyridine+3H2Pd/CThis compound\text{4-Benzylpyridine} + 3\text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound}

Key Parameters

  • Catalyst load : 5–10% Pd/C by weight.

  • Solvent : Methanol or ethanol.

  • Yield : 70–85% after purification .

Industrial Adaptation

In industrial settings, continuous-flow reactors are employed to enhance efficiency. High-pressure hydrogenation reactors (10–15 atm) with fixed-bed catalysts (e.g., Rh/Al₂O₃) achieve >90% conversion rates, minimizing byproducts like over-reduced amines .

Alkylation of Piperidine Derivatives

Reductive Amination Approach

An alternative method involves reductive amination of 4-piperidone with benzylamine. This one-pot reaction uses sodium cyanoborohydride (NaBH₃CN) as a reducing agent in methanol at ambient temperature :

4-Piperidone+BenzylamineNaBH₃CNThis compound\text{4-Piperidone} + \text{Benzylamine} \xrightarrow{\text{NaBH₃CN}} \text{this compound}

Optimization Considerations

  • pH control : Maintained at 6–7 using acetic acid to prevent imine hydrolysis.

  • Yield : 60–75%, with residual benzylamine removed via extraction.

Limitations

This method suffers from competitive over-alkylation and requires stringent pH control, making it less favorable for large-scale production compared to catalytic hydrogenation .

Comparative Analysis of Synthesis Methods

Parameter Catalytic Hydrogenation Reductive Amination
Starting Material 4-Cyanopyridine4-Piperidone
Reaction Steps 21
Catalyst Pd/C, RhNaBH₃CN
Yield 70–85%60–75%
Scalability High (industrial-friendly)Moderate (lab-scale)
Byproducts MinimalOver-alkylated amines
Cost Moderate (precious metal catalysts)Low (common reagents)

Emerging Techniques and Innovations

Flow Chemistry Applications

Recent advances integrate microreactors for continuous hydrogenation, reducing catalyst degradation and improving heat management. A study demonstrated 95% yield in 30 minutes using a Pd-coated microchannel reactor .

Green Chemistry Initiatives

Solvent-free hydrogenation using supercritical CO₂ as a reaction medium shows promise, achieving 88% yield with 99% selectivity while eliminating volatile organic solvents .

Chemical Reactions Analysis

Types of Reactions

4-Benzylpiperidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Scientific Research Applications

Pharmacological Properties

4-Benzylpiperidine exhibits several pharmacological activities that make it a subject of interest in drug development.

1.1. Anti-Inflammatory Activity

Research has demonstrated that this compound possesses significant anti-inflammatory properties. A study evaluated its ability to inhibit protein denaturation and proteinase activity, revealing dose-dependent inhibition comparable to standard anti-inflammatory drugs like aspirin. The maximum inhibition observed was 73.80% at a concentration of 1000 µg/ml for albumin denaturation and 57.77% for proteinase activity . These findings suggest that this compound could serve as a lead compound for developing new anti-inflammatory medications.

1.2. Dopamine and Norepinephrine Release

This compound acts as a monoamine releasing agent with a notable preference for dopamine over serotonin. It has been shown to have a fast onset of action and a short duration, making it effective in preclinical models for treating cocaine dependence . Its selectivity for norepinephrine release further enhances its potential therapeutic applications, particularly in mood disorders.

Synthesis of Derivatives

The synthesis of derivatives of this compound has been explored to enhance its pharmacological effects.

2.1. Carboxamide Derivatives

A series of carboxamide derivatives of this compound were synthesized and tested for dual reuptake inhibition of serotonin and norepinephrine. Compounds with specific structural modifications showed improved activity compared to established drugs like venlafaxine HCl, indicating that structural variations can significantly influence their pharmacological efficacy .

2.2. Transdermal Formulations

Recent studies have focused on developing transdermal delivery systems for this compound, capitalizing on its favorable physicochemical properties such as low melting point and moderate lipophilicity. These formulations aim to sustain the drug's action duration while minimizing side effects associated with rapid systemic absorption .

Therapeutic Potential

The therapeutic implications of this compound extend across various medical fields.

3.1. Treatment of Cocaine Dependence

As an agonist medication, this compound has shown promise in reducing cravings associated with cocaine use disorder by acting on similar pharmacological pathways without the high toxicity levels seen with cocaine itself . This makes it a candidate for further research into addiction treatment strategies.

3.2. Neurological Disorders

Due to its ability to enhance dopamine synthesis, this compound is being investigated for potential applications in treating neurological disorders such as Parkinson's disease . Its role as a monoamine oxidase inhibitor may also contribute to neuroprotective effects, warranting further exploration in clinical settings.

Case Studies and Research Findings

StudyFocusFindings
Jayashree et al., 2016Anti-inflammatory propertiesSignificant inhibition of protein denaturation (up to 73.80%) at high concentrations
Synthesis Report, 2015Carboxamide derivativesEnhanced dual reuptake inhibition compared to venlafaxine HCl
Transdermal Study, 2020Delivery system developmentEffective transdermal delivery profile established, enhancing drug action duration

Mechanism of Action

4-Benzylpiperidine acts primarily as a monoamine releasing agent. It selectively releases dopamine and norepinephrine by promoting the release of these neurotransmitters from presynaptic neurons. It also functions as a monoamine oxidase inhibitor, particularly inhibiting monoamine oxidase A, which prevents the breakdown of monoamines and enhances their availability in the synaptic cleft .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Neurotransmitter Reuptake Inhibition

4-Benzylpiperidine Carboxamides vs. Arylalkanol-Piperidine Derivatives

Property This compound Carboxamides Arylalkanol-Piperidine Derivatives
Linker Region 2- or 3-carbon linkers between NH and piperidine Variable alkyl or aryl linkers
DAT Selectivity 2-carbon linker enhances DAT inhibition (IC₅₀ < 1 μM) Lower DAT affinity (IC₅₀ > 10 μM)
SERT/NET Inhibition Biphenyl substituents enhance SERT selectivity Broad SERT/NET inhibition, limited DAT activity
Therapeutic Use Potential TRIs for depression Primarily SNRIs

Key Findings :

  • Linker Length : this compound carboxamides with a two-carbon linker exhibit 10-fold higher DAT inhibition than three-carbon variants, making them superior candidates for TRIs .
  • Substituent Effects : Biphenyl groups in this compound derivatives enhance SERT selectivity (IC₅₀ = 0.8 μM), whereas diphenyl groups favor DAT (IC₅₀ = 0.5 μM) .

Transdermal Formulation Compatibility

This compound vs. Other Piperidine Derivatives in Adhesive Systems

Adhesive Type This compound Solubility (% w/w) Cocaine (Comparative) Ketoprofen (Comparative)
Acrylate (DURO-TAK) >20% (crystallization observed) 15–20% 10–15%
Silicone (BIO-PSA) <5% (no crystallization) <5% <5%
PIB 4.5% (stable) 3–5% 3–5%

Key Findings :

  • Crystallization Risk : Acrylate adhesives, despite high solubility, induce crystallization in this compound, necessitating PIB or silicone matrices for stable patches .
  • Permeation Enhancers : Oleic acid and oleyl alcohol in PIB-based patches increase this compound flux to 38.0 ± 0.8 μg/cm²/h, outperforming silicone patches (11.2 ± 1.4 μg/cm²/h) .

Enzyme Inhibition Profiles

This compound Derivatives vs. Other Piperidine-Based Inhibitors

Target Enzyme This compound Derivatives Donepezil (Anti-Alzheimer’s) N-Benzylpiperazine Carbamates
BuChE IC₅₀ (μM) 2.00 (Compound 16) 0.03 1.84 (Compound 44)
α-Glucosidase IC₅₀ 12.4 (Compound 4j) N/A N/A
AChE Inhibition Moderate (IC₅₀ = 1.84 μM) High (IC₅₀ = 0.01 μM) Low (IC₅₀ > 10 μM)

Key Findings :

  • BuChE Selectivity : this compound carbamates (e.g., Compound 16) show BuChE selectivity over AChE, contrasting with donepezil’s AChE preference .
  • α-Glucosidase Activity : 4-Methylphenyl-4-benzylpiperidine hybrids (e.g., Compound 4j) inhibit α-glucosidase (IC₅₀ = 12.4 μM), whereas morpholine analogues are inactive .

Biological Activity

4-Benzylpiperidine is an organic compound with notable biological activities, particularly in the context of neuropharmacology and anti-inflammatory effects. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Pharmacological Properties

This compound acts primarily as a monoamine releasing agent , exhibiting a significant selectivity for dopamine release over serotonin. Studies have shown that it has a 20-40 fold selectivity for dopamine compared to serotonin and is also effective in releasing norepinephrine. The effective concentrations (EC50) for these neurotransmitters are as follows:

Neurotransmitter EC50 (nM)
Dopamine (DA)109
Norepinephrine (NE)41.4
Serotonin (5-HT)5246

Additionally, this compound functions as a weak monoamine oxidase inhibitor (MAOI), with IC50 values of 130 µM for MAO-A and 750 µM for MAO-B, indicating its potential in modulating neurotransmitter levels in the brain .

Anti-inflammatory Activity

Research has demonstrated the anti-inflammatory properties of this compound. A study evaluated its effects on protein denaturation and proteinase activity, revealing a dose-dependent inhibition of these processes. The results indicated that this compound could significantly inhibit heat-induced albumin denaturation and showed promising antiproteinase activity when compared to standard anti-inflammatory drugs like aspirin .

Key Findings:

  • Inhibition of Protein Denaturation : The compound effectively reduced protein denaturation, which is crucial in inflammatory responses.
  • Proteinase Inhibitory Activity : Demonstrated significant inhibition of proteinase activity, suggesting protective effects against tissue damage during inflammatory reactions.

Structure-Activity Relationship

A recent study explored the structure-activity relationship (SAR) of various synthetic derivatives of this compound carboxamides. It was found that the number of carbon linkers between the piperidine and benzyl groups plays a critical role in determining their selectivity towards serotonin and norepinephrine transporters. Compounds with a two-carbon linker exhibited higher potency in inhibiting dopamine reuptake compared to those with three-carbon linkers .

Applications in Drug Development

This compound has been investigated as a potential substitute agonist for cocaine-use disorder due to its ability to release dopamine and norepinephrine effectively. Its rapid onset and short duration of action present challenges; however, transdermal delivery systems have been proposed to enhance its therapeutic efficacy by providing sustained drug release, thereby reducing cravings associated with substance use disorders .

Case Studies

  • Transdermal Patch Development : A study focused on developing a transdermal patch for this compound aimed to improve its pharmacokinetic profile. The patch demonstrated effective permeation through human skin, suggesting it could be a viable option for long-term treatment strategies in managing cocaine dependence .
  • Dual Reuptake Inhibition : Another investigation synthesized various this compound carboxamides that showed dual inhibition of serotonin and norepinephrine reuptake, indicating their potential as antidepressants with fewer side effects than traditional SSRIs .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 4-Benzylpiperidine in laboratory settings?

Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a well-ventilated fume hood to minimize inhalation exposure. Skin contact requires immediate washing with soap and water, while eye exposure necessitates 15+ minutes of flushing with water followed by medical evaluation . Storage should be in a cool, dry, and dark environment, away from oxidizers and incompatible reagents .

Q. Which analytical methods are most effective for assessing the purity and stability of this compound?

  • Gas Chromatography (GC): Used for purity verification (>99.0% in commercial samples) with flame ionization detection .
  • UV/Vis Spectroscopy: Identifies characteristic absorption peaks (e.g., 249 nm and 296 nm for derivatives) to confirm structural integrity .
  • High-Performance Liquid Chromatography (HPLC): Quantifies impurities in synthesized derivatives, especially when studying degradation products under varying storage conditions .

Advanced Research Questions

Q. How can this compound derivatives be optimized as triple reuptake inhibitors (serotonin, norepinephrine, dopamine)?

  • Structural Modifications: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the benzyl ring to enhance binding affinity at monoamine transporters .
  • In Vitro Assays: Use radioligand displacement assays (e.g., [³H]nisoxetine for norepinephrine transporter) to quantify inhibition constants (Ki). Validate selectivity via comparative studies against off-target receptors .
  • Pharmacokinetic Profiling: Assess metabolic stability using liver microsomes and blood-brain barrier permeability via parallel artificial membrane permeability assays (PAMPA) .

Q. What experimental strategies are critical for using this compound in yeast-based high-throughput screening for kinase inhibitors?

  • Yeast Growth Rescue Assay: Express human p38α MAPK in yeast strains where hyperactivation causes growth retardation. Screen this compound derivatives for restoring normal growth, indicating kinase inhibition .
  • Specificity Validation: Test hits against related kinases (e.g., JNK1, ERK2) to confirm selectivity. Use mammalian cell models (e.g., myoblast differentiation assays) to verify activity in higher eukaryotes .

Q. How can contradictions in reported biological activities of this compound analogues be resolved?

  • Structural-Activity Relationship (SAR) Analysis: Compare inhibitory potency of analogues (e.g., 4-(4-chlorophenyl)-piperidine vs. This compound) against target enzymes (e.g., ceramide synthase) to identify critical substituents .
  • Assay Standardization: Replicate experiments under controlled conditions (pH, temperature, co-solvents) to isolate confounding variables. Cross-validate results using orthogonal methods (e.g., fluorescence-based vs. radiometric assays) .

Q. Methodological Case Studies

Case Study 1: Transdermal Patch Formulation

  • Objective: Optimize this compound permeation for sustained drug delivery.
  • Design: Prepare drug-in-adhesive patches with varying drug loading (5–15% w/w) and permeation enhancers (e.g., oleic acid, oleyl alcohol).
  • Results: The highest flux (38.0 ± 0.8 μg/cm²/h) was achieved with 15% drug loading and dual enhancers, confirmed via Franz diffusion cell studies .

Case Study 2: Polymerization Catalyst

  • Application: Use this compound as a co-catalyst in epoxy resin curing.
  • Method: Combine with benzoylformamide derivatives under UV light to initiate anionic polymerization. Monitor reaction kinetics via Fourier-transform infrared spectroscopy (FTIR) to track epoxy ring-opening .

Q. Key Considerations for Experimental Design

  • Toxicity Mitigation: Screen derivatives for cytotoxicity early using MTT assays in HEK293 or HepG2 cells .
  • Data Reproducibility: Use internal controls (e.g., known inhibitors) in enzyme assays to normalize batch-to-batch variability .

Properties

IUPAC Name

4-benzylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H17N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGXADJDTPFFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3067603
Record name 4-Benzylpiperidine
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Molecular Weight

175.27 g/mol
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CAS No.

31252-42-3
Record name 4-Benzylpiperidine
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Record name Piperidine, 4-(phenylmethyl)-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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